molecular formula C20H24BrNOS B6140606 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine

4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine

Cat. No. B6140606
M. Wt: 406.4 g/mol
InChI Key: IRKOPTFFQOHFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine involves the inhibition of acetylcholinesterase. It binds to the active site of the enzyme and prevents the degradation of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine have been extensively studied. It has been found to improve cognitive function in animal models of Alzheimer's disease. It also exhibits anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a valuable tool for studying the role of cholinergic neurotransmission in cognitive function. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine. One area of research is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the investigation of its potential applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine involves the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with benzylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine has been studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the degradation of acetylcholine in the nervous system. This makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons in the brain.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-bromo-5-propylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNOS/c1-2-6-18-17(21)14-19(24-18)20(23)22-11-9-16(10-12-22)13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKOPTFFQOHFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(4-bromo-5-propylthiophen-2-yl)methanone

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